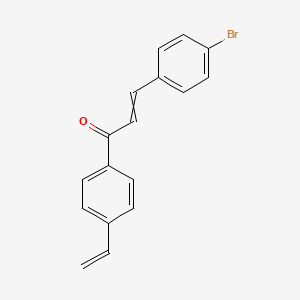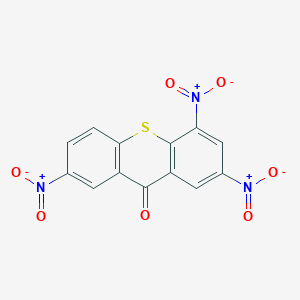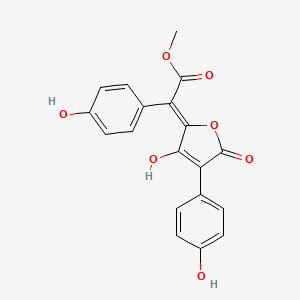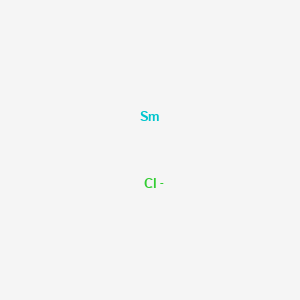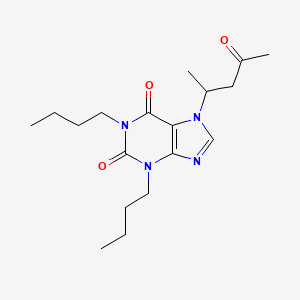
1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the xanthine family. Xanthines are known for their stimulant effects and are commonly found in various medications and natural products. This particular compound has been studied for its potential vasodilatory effects, which means it can help widen blood vessels and improve blood flow.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. The reaction conditions often require the use of strong bases and alkylating agents. For instance, the compound can be synthesized by reacting 1,3-dibutylxanthine with 4-oxopentyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
化学反応の分析
Types of Reactions
1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of its substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized xanthine derivatives, while reduction could produce reduced forms of the compound.
科学的研究の応用
1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of xanthine derivatives.
Biology: The compound’s vasodilatory effects make it a subject of interest in cardiovascular research.
Medicine: It is being investigated for its potential use in treating conditions like hypertension and other cardiovascular diseases.
Industry: The compound’s properties make it useful in the development of new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of 1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors. By binding to these receptors, the compound can inhibit the breakdown of cyclic adenosine monophosphate (cAMP), leading to vasodilation and improved blood flow. The molecular targets include various adenosine receptor subtypes, which play a role in regulating vascular tone.
類似化合物との比較
Similar Compounds
1,3-Dimethylxanthine (Theophylline): Known for its bronchodilator effects.
1,3,7-Trimethylxanthine (Caffeine): Widely used as a stimulant.
1,3-Diethylxanthine: Studied for its potential therapeutic effects.
Uniqueness
1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific alkyl and oxoalkyl substituents, which confer distinct vasodilatory properties. Unlike other xanthine derivatives, this compound has shown a marked activity in promoting blood flow through skeletal muscle while exhibiting low toxicity .
特性
CAS番号 |
57076-64-9 |
|---|---|
分子式 |
C18H28N4O3 |
分子量 |
348.4 g/mol |
IUPAC名 |
1,3-dibutyl-7-(4-oxopentan-2-yl)purine-2,6-dione |
InChI |
InChI=1S/C18H28N4O3/c1-5-7-9-20-16-15(17(24)21(18(20)25)10-8-6-2)22(12-19-16)13(3)11-14(4)23/h12-13H,5-11H2,1-4H3 |
InChIキー |
IAGZIWNWUUOZQX-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)C(C)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


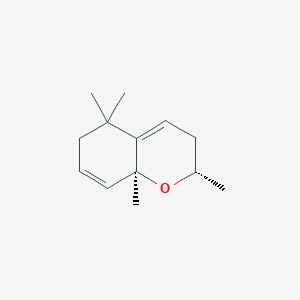
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
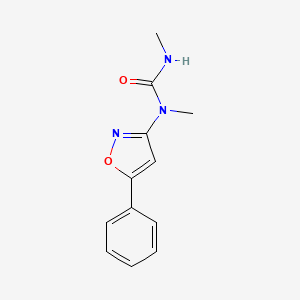
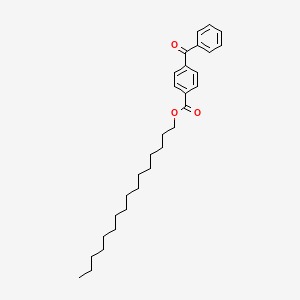
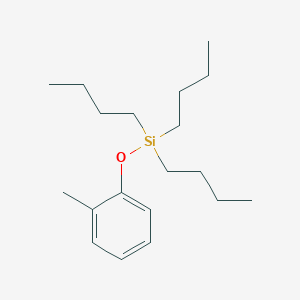
![Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B14628355.png)
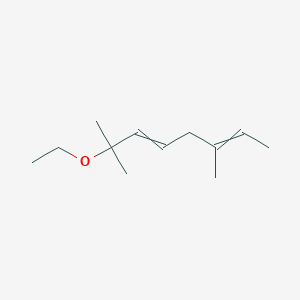

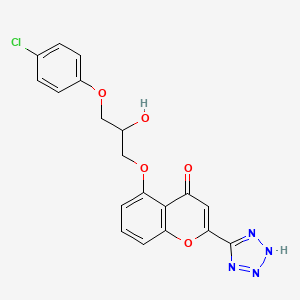
![2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline](/img/structure/B14628381.png)
